

An In-depth Technical Guide to the Chemical Structure and Properties of Apigenin

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Compound of Interest

Compound Name: **Apigenin**

Cat. No.: **B3430108**

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Introduction

Apigenin (4',5,7-trihydroxyflavone) is a naturally occurring flavone, a subclass of flavonoids, that is widely distributed throughout the plant kingdom.^[1] Found in abundance in common vegetables, fruits, and herbs such as parsley, celery, chamomile, and oranges, it has garnered significant attention from the scientific community.^{[2][3][4]} Historically used in traditional medicine, modern research is progressively uncovering the molecular mechanisms that underpin its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties.^{[2][4][5]} This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of **Apigenin**'s chemical structure, physicochemical properties, biosynthesis, and its modulation of key cellular signaling pathways. We will also detail validated experimental protocols for its extraction and analysis, grounding theoretical knowledge in practical application.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical nature is fundamental to any research or development endeavor. **Apigenin**'s structure, a classic flavone backbone with three hydroxyl groups, dictates its biological interactions and its properties in experimental settings.

Chemical Structure and Nomenclature

Apigenin is a yellow crystalline solid belonging to the flavone class.^[3] Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups substituted at positions 4', 5, and 7.

- IUPAC Name: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one^{[3][6]}
- Systematic IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one^{[4][6]}
- CAS Number: 520-36-5^[3]
- Chemical Formula: C₁₅H₁₀O₅^{[3][7][8]}
- Molecular Weight: 270.24 g/mol ^{[3][6][7]}

Physicochemical and Spectroscopic Data

The physicochemical properties of **Apigenin**, particularly its poor aqueous solubility, present a significant challenge for formulation and bioavailability, which is a key consideration in drug development.^{[9][10]}

Table 1: Physicochemical and Spectroscopic Properties of **Apigenin**

Property	Value	References
Appearance	Yellow crystalline solid / Yellow needles	^{[3][6]}
Melting Point	345 to 350 °C	^{[3][6]}
Solubility	Poorly soluble in water (1.35 µg/mL). Soluble in DMSO, ethanol, and dilute alkaline solutions.	^{[7][9][10][11][12]}
LogP (Octanol/Water)	2.87 - 3.02	^{[6][12]}
UV-vis (λ _{max})	267-269, 334-337 nm (in Methanol/Ethanol)	^{[11][12]}

Spectroscopic analysis is essential for the unambiguous identification and characterization of **Apigenin**.

- UV-Vis Spectroscopy: In methanol or ethanol, **Apigenin** exhibits two major absorption bands, which is characteristic of the flavone structure. Band I (334-337 nm) corresponds to the B-ring cinnamoyl system, while Band II (267-269 nm) is associated with the A-ring benzoyl system.[3][12]
- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the precise arrangement of protons and carbons in the molecule, respectively. For instance, in ¹H-NMR, the characteristic protons of the flavone skeleton can be assigned, such as the singlet for H-3 and the distinct doublets for the protons on the A and B rings.[13][14][15][16]
- Mass Spectrometry (MS): Electron Ionization (EI-MS) typically shows a molecular ion peak at m/z 270, corresponding to the molecular weight of **Apigenin**, confirming its elemental composition.[13][17]

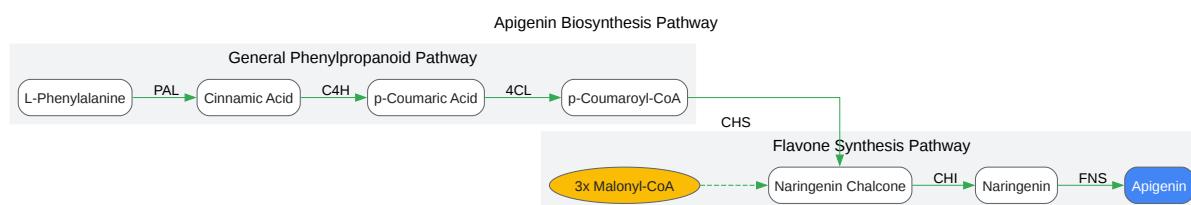
Part 2: Biosynthesis of Apigenin

Apigenin is synthesized in plants via the phenylpropanoid pathway, a complex metabolic route that produces a wide array of secondary metabolites from aromatic amino acids.[1][3] The pathway begins with L-phenylalanine or L-tyrosine, products of the Shikimate pathway.[3][18]

The key enzymatic steps are:

- Phenylalanine Ammonia Lyase (PAL) deaminates L-phenylalanine to cinnamic acid.
- Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.
- 4-Coumarate CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[18]
- Chalcone Synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[1][18]

- Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into its corresponding flavanone, naringenin.[1][3]
- Flavone Synthase (FNS) introduces a double bond into the C-ring of naringenin, converting the flavanone into the flavone **Apigenin**.[1][3]



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*A simplified diagram of the **Apigenin** biosynthesis pathway.*

Part 3: Biological Activity and Mechanisms of Action

Apigenin's therapeutic potential stems from its ability to interact with a multitude of molecular targets and modulate complex intracellular signaling pathways.[19] This pleiotropic activity makes it a subject of intense research, particularly in oncology and inflammatory diseases.

Modulation of Key Signaling Pathways

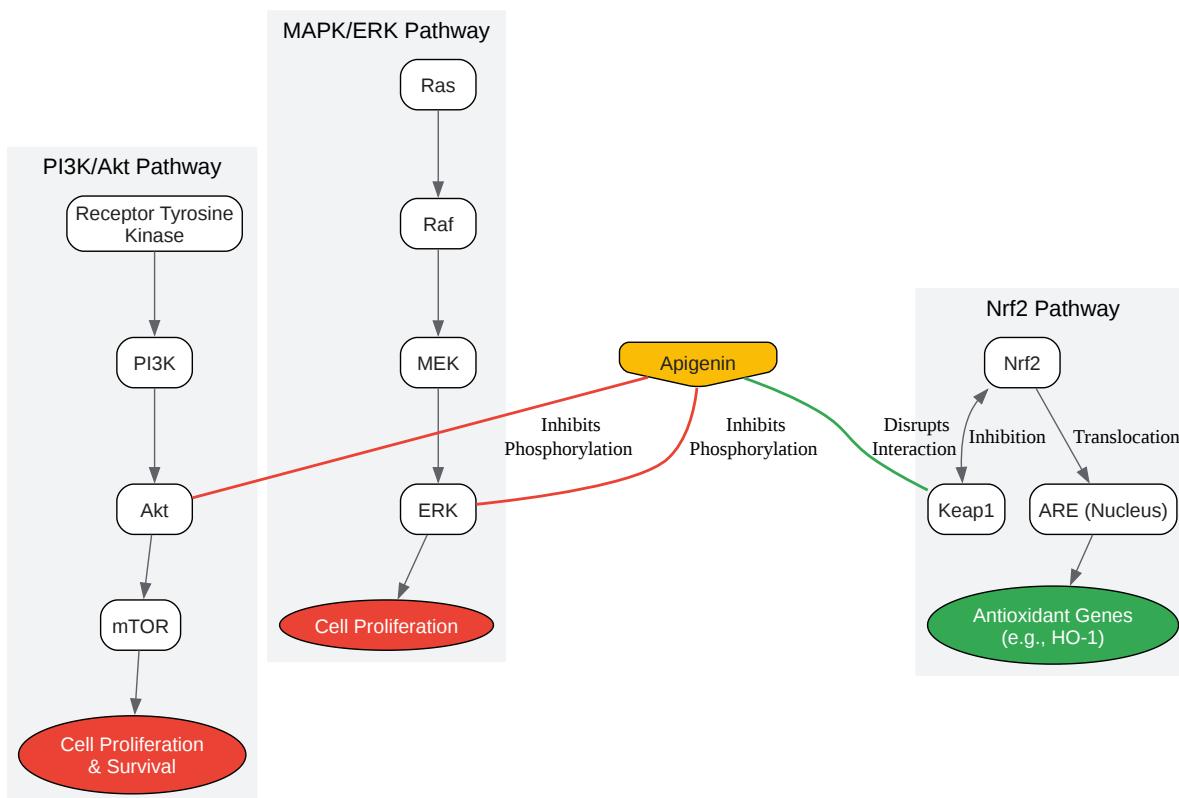
Apigenin exerts its effects not through a single mechanism but by modulating interconnected signaling networks crucial for cell survival, proliferation, and stress response.

- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. **Apigenin** has been shown to suppress this pathway by inhibiting the phosphorylation of key kinases like Akt and mTOR.[20][21] This inhibition leads to cell cycle arrest, typically at the G2/M phase, and

induction of apoptosis (programmed cell death).[2][20] In some cancer models, this is achieved by reducing the expression of upstream receptors like the Insulin-like Growth Factor Receptor (IGF-IR).[20]

- MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are critical for transmitting extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation.[22] **Apigenin** can inhibit this pathway, often by decreasing the phosphorylation levels of ERK1/2, which in turn suppresses cell growth and induces apoptosis in various cancer cell lines.[2][22]
- Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress (or inducers like **Apigenin**), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[23] **Apigenin** can activate this protective pathway, which is a cornerstone of its antioxidant and anti-inflammatory effects.[23][24][25] However, in some cancer contexts where Nrf2 is aberrantly overexpressed to confer chemoresistance, **Apigenin** has paradoxically been shown to downregulate Nrf2, sensitizing cancer cells to treatment.[21][22]

Apigenin's Modulation of Signaling Pathways



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Apigenin's interaction with the PI3K/Akt, MAPK/ERK, and Nrf2 pathways.

Part 4: Experimental Protocols

The transition from understanding **Apigenin**'s properties to utilizing it in research requires robust and reproducible methodologies. The following protocols are synthesized from established methods for the extraction, purification, and quantification of **Apigenin**.

Protocol 1: Extraction and Isolation from Plant Material

This protocol describes a general method for extracting **Apigenin** from a common source, dried parsley (*Petroselinum crispum*), and purifying it via column chromatography. The causality behind this multi-step solvent-based approach is to first perform a broad extraction and then systematically partition and separate the compounds based on their polarity, with **Apigenin** being moderately polar.

Methodology:

- Preparation of Plant Material:
 - Air-dry fresh parsley leaves in a dark, well-ventilated area until brittle.
 - Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.[\[26\]](#)
- Solvent Extraction:
 - Macerate 100 g of the powdered plant material in 1 L of 80% methanol (v/v) in a large flask.[\[26\]](#)
 - Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.
 - Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.[\[26\]](#)
- Liquid-Liquid Partitioning:
 - Suspend the crude extract in 200 mL of distilled water.

- Perform successive partitioning in a separatory funnel with 3 x 200 mL of solvents of increasing polarity: first n-hexane (to remove non-polar compounds like lipids and chlorophylls), followed by ethyl acetate.[27]
- **Apigenin** will preferentially partition into the ethyl acetate fraction. Combine the ethyl acetate fractions.
- Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This yields a flavonoid-enriched fraction.[27]
- Purification by Column Chromatography:
 - Prepare a slurry of Sephadex LH-20 in 80% methanol and pack it into a glass column (e.g., 100 cm x 2.5 cm).[27]
 - Dissolve the dried ethyl acetate fraction in a minimal amount of 80% methanol.
 - Carefully load the sample onto the top of the column.
 - Elute the column with 80% methanol at a flow rate of approximately 1.0 mL/min.[27]
 - Collect fractions (e.g., 10 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v) and visualization under UV light.
 - Pool the fractions containing the spot corresponding to a pure **Apigenin** standard.
 - Evaporate the solvent from the pooled fractions to obtain purified **Apigenin**. Confirm identity and purity using HPLC and spectroscopic methods (NMR, MS).

Protocol 2: Quantification by Reverse-Phase HPLC

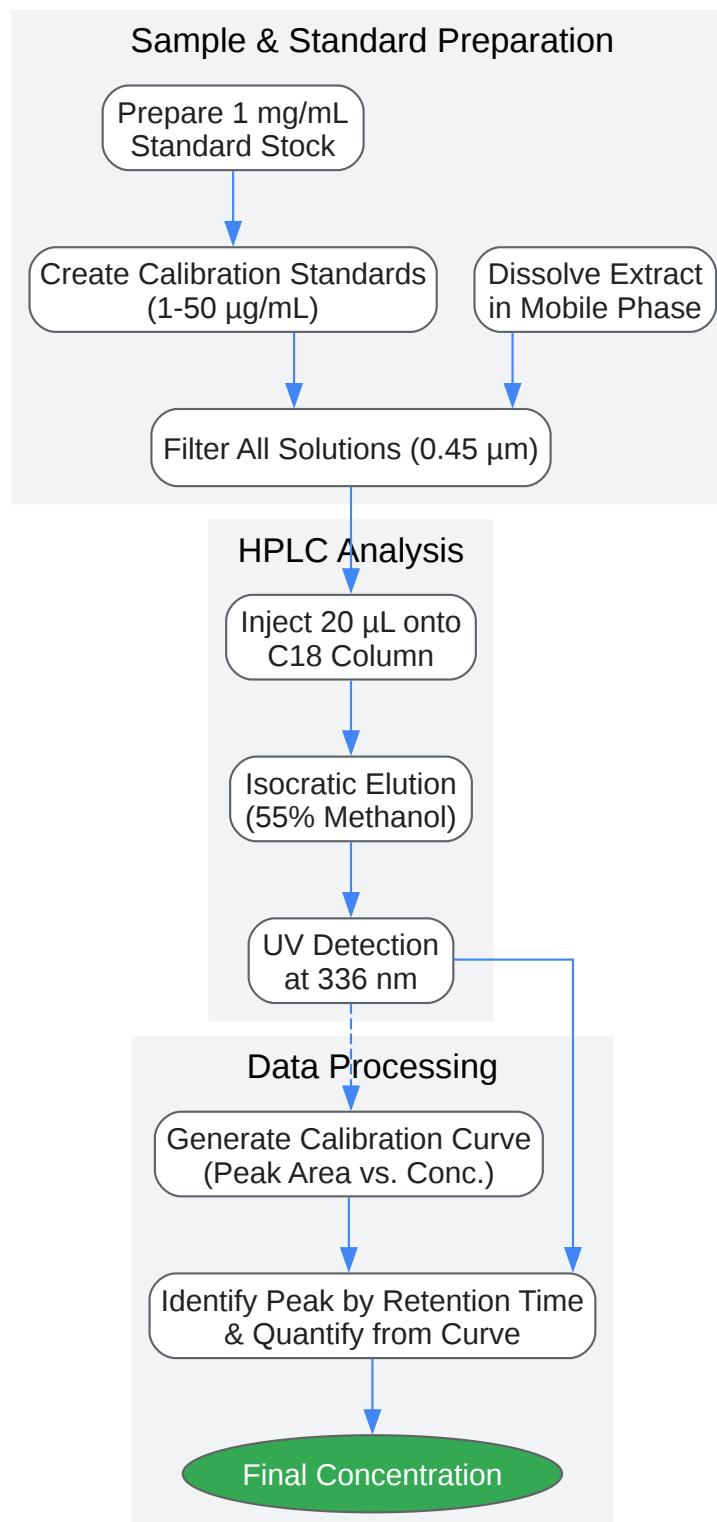
High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of **Apigenin** in extracts and biological matrices.[9][28] This protocol provides a validated isocratic method. The choice of a C18 column is based on its ability to effectively separate moderately polar compounds like **Apigenin** from other matrix components based on hydrophobic interactions.

Methodology:

- Instrumentation and Conditions:
 - HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
 - Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[28]
 - Mobile Phase: Isocratic mixture of 55% methanol and 45% 0.1 M ammonium acetate buffer (pH 5.1).[28] Degas the mobile phase by sonication before use.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 336 nm, a λ_{max} for **Apigenin** that minimizes interference from many endogenous compounds.[3][28]
 - Injection Volume: 20 µL.
- Preparation of Standards and Samples:
 - Standard Stock Solution: Accurately weigh 10 mg of pure **Apigenin** standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
 - Calibration Curve: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 to 50 µg/mL.
 - Sample Preparation: Dissolve the purified extract from Protocol 1 in the mobile phase to an expected concentration within the calibration range.
 - Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent column clogging.[26]
- Analysis and Quantification:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. The curve should exhibit linearity with a correlation coefficient (r^2) > 0.99. [\[29\]](#)
- Inject the sample solutions.
- Identify the **Apigenin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **Apigenin** in the sample by interpolating its peak area onto the calibration curve.

HPLC Quantification Workflow

[Click to download full resolution via product page](#)*Workflow for the quantification of Apigenin using HPLC.*

Part 5: Safety and Toxicology

For drug development professionals, an understanding of a compound's safety profile is paramount. **Apigenin** is generally considered safe and exhibits low intrinsic toxicity.[2][30]

- Acute Toxicity: Studies in animal models have shown no mortality or signs of toxicity at oral doses up to 5000 mg/kg.[30]
- Mutagenicity: In vitro assessments have demonstrated that **Apigenin** does not have carcinogenic or mutagenic effects.[30]
- Adverse Effects: At very high doses, **Apigenin** may cause mild sedation and muscle relaxation.[2][30]
- Drug Interactions: A key consideration is **Apigenin**'s potential to inhibit cytochrome P450 enzymes, particularly CYP2C9.[19][31] This can interfere with the metabolism of various drugs, potentially increasing their effects and toxicities. This interaction must be carefully evaluated when considering **Apigenin** as a therapeutic agent, especially in combination therapies.[31]

Conclusion and Future Directions

Apigenin stands out as a flavonoid of immense scientific interest, possessing a well-defined chemical structure and a diverse array of biological activities. Its ability to modulate critical cellular signaling pathways like PI3K/Akt and MAPK, while also bolstering antioxidant defenses via the Nrf2 pathway, provides a solid mechanistic basis for its observed anti-inflammatory and anti-cancer effects. While its low aqueous solubility and potential for drug interactions present challenges, they also offer opportunities for innovation in drug delivery and formulation, such as the development of nanoformulations to enhance bioavailability.[2][32] Future clinical research should focus on well-designed trials to translate the wealth of preclinical data into tangible therapeutic applications, solidifying the role of **Apigenin** in disease prevention and treatment. [32][33]

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